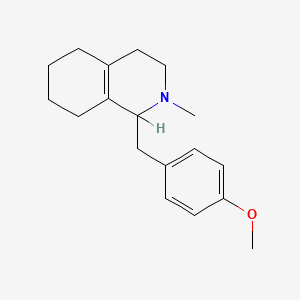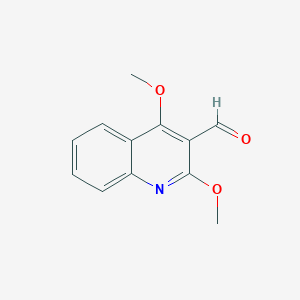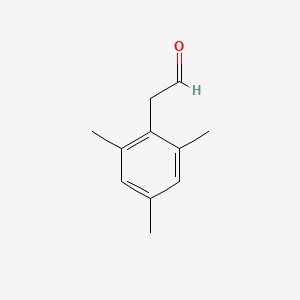
氯代二氘-(1,1,1,2,3,3,3-七氘丙-2-基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.
科学研究应用
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:
Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.
Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.
化学反应分析
Types of Reactions
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.
作用机制
The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.
相似化合物的比较
Similar Compounds
Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.
Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.
Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
属性
CAS 编号 |
20395-57-7 |
|---|---|
分子式 |
C3H9ClSi |
分子量 |
117.70 g/mol |
IUPAC 名称 |
chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |
InChI 键 |
CRIVIYPBVUGWSC-PZPIEAOKSA-N |
SMILES |
CC(C)[SiH2]Cl |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |
规范 SMILES |
CC(C)[SiH2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




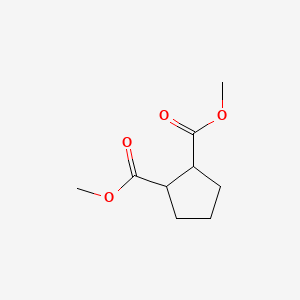
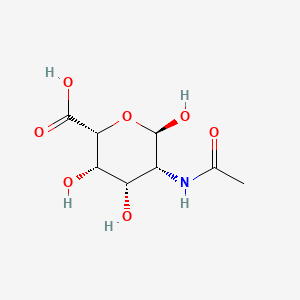
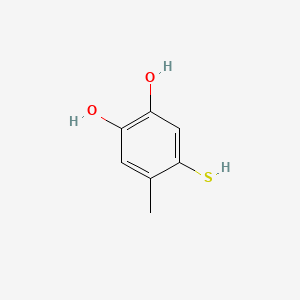
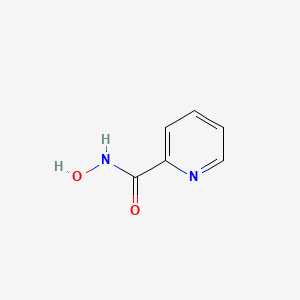
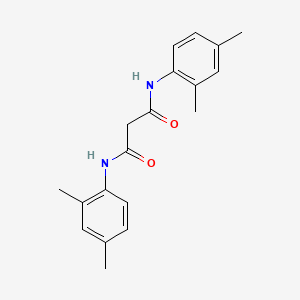
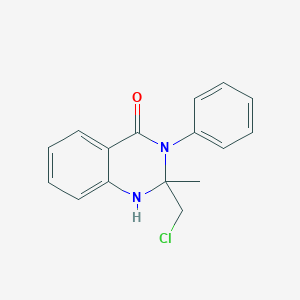

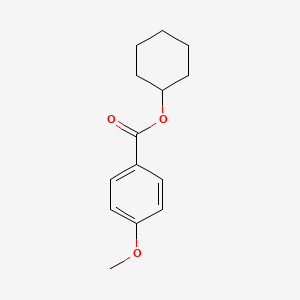
![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)
